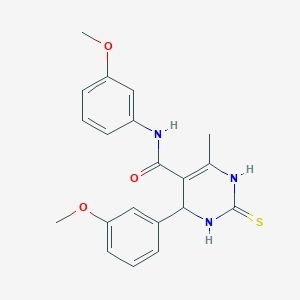![molecular formula C20H15NO2S B295378 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)
6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile, also known as MSC, is a synthetic compound that has been widely used in scientific research. It belongs to the family of chromene derivatives and has been found to possess a range of biological activities. In
作用机制
The exact mechanism of action of 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation. This compound has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are involved in oxidative stress and inflammation. This compound has also been found to increase the levels of glutathione, which is an important antioxidant in cells. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the main advantages of using 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile in lab experiments is its low toxicity. This compound has been found to have a high safety profile and is well-tolerated in animals. In addition, this compound is stable under a range of conditions and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile. One area of research is the development of novel this compound derivatives with improved biological activities. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer and viral infections. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.
合成方法
6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile can be synthesized using a variety of methods. One of the most commonly used methods is the Knoevenagel condensation reaction between 4-(methylsulfanyl)benzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine. The resulting product is then subjected to cyclization using polyphosphoric acid to form the chromene ring. The vinyl group is introduced by reacting the chromene derivative with acetylene in the presence of a palladium catalyst.
科学研究应用
6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile has been extensively studied for its biological activities. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
属性
分子式 |
C20H15NO2S |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
6-methyl-4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C20H15NO2S/c1-13-3-10-19-17(11-13)16(18(12-21)20(22)23-19)9-6-14-4-7-15(24-2)8-5-14/h3-11H,1-2H3/b9-6+ |
InChI 键 |
JAMFHWMYUYASFO-RMKNXTFCSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2/C=C/C3=CC=C(C=C3)SC)C#N |
SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C=CC3=CC=C(C=C3)SC)C#N |
规范 SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C=CC3=CC=C(C=C3)SC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295308.png)




![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295336.png)




